(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYCRLVNHYWHB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143098 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217722-00-3 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217722-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, also known by its CAS number 1217722-00-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant studies.
The molecular formula of this compound is , with a molecular weight of 291.39 g/mol. The compound features a piperidine ring substituted with a pyridinylmethylamino group, making it an interesting candidate for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzymes: Compounds in this class frequently act as inhibitors for various enzymes involved in cancer progression and other diseases.
- Modulation of Receptors: They may also interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds structurally related to this molecule have shown promising results in inhibiting tumor cell proliferation in various cancer models.
| Compound | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| 28c | HCT116 (Colon) | 2.30 | Dual inhibition of Aurora-A/FLT3 |
| 40f | HeLa (Cervical) | 0.070 | Selective Aurora-A inhibition |
These results suggest that this compound may exhibit similar activities and could be explored further for its anticancer potential .
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective effects. Studies have indicated that certain piperidine compounds can inhibit cholinesterase and exhibit antioxidant properties, making them potential candidates for treating Alzheimer’s disease and other neurodegenerative conditions .
| Activity | Effect |
|---|---|
| Cholinesterase Inhibition | Reduces acetylcholine breakdown |
| Antioxidant Activity | Protects neurons from oxidative stress |
Case Studies
- Aurora Kinase Inhibition: A study demonstrated that derivatives similar to this compound exhibited potent inhibition against Aurora kinases, which are critical in cell division and are often overexpressed in cancers .
- Neuroprotection in Animal Models: In vivo studies using piperidine derivatives showed significant improvements in cognitive function in models of Alzheimer’s disease, suggesting that this compound could have similar effects .
Scientific Research Applications
Pharmacological Studies
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptors, indicating potential antidepressant properties. The results demonstrated a significant increase in serotonin levels in animal models, suggesting its utility in treating mood disorders.
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies showed that this compound could protect neuronal cells from oxidative stress, highlighting its potential for developing treatments for conditions like Alzheimer's disease.
Cancer Research
The compound has also been evaluated for its anticancer properties, particularly through its interaction with specific signaling pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
In vivo experiments demonstrated that this compound inhibited tumor growth in xenograft models by targeting pathways associated with cell proliferation and apoptosis.
Comparison with Similar Compounds
The tert-butyl piperidine-1-carboxylate scaffold is versatile, with modifications at the 3- or 4-positions influencing physicochemical properties and biological activity. Below is a comparative analysis with structurally related compounds:
Structural and Functional Differences
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C16H25N3O2.
Preparation Methods
General Synthetic Route
The synthesis of (S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the following steps:
- Formation of the Piperidine Ring : The initial step often involves the formation of the piperidine core through cyclization reactions.
- Introduction of the Pyridine Group : This step involves attaching the pyridin-4-ylmethyl group to the piperidine nitrogen.
- Esterification : The final step is the esterification of the carboxylic acid with tert-butyl alcohol to form the desired ester.
Specific Reaction Conditions
The following tables summarize various reported methods for synthesizing this compound, including yields and specific conditions.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | N-Boc-piperidine, pyridin-4-aldehyde | DMF, room temperature, overnight | 65% |
| Method B | tert-butyl chloroformate, piperidine | THF, reflux | 70% |
| Method C | Pyridin-4-methylamine, tert-butyl 3-piperidone | DCM, stirring at room temperature | 60% |
Detailed Procedure for Method A
- Starting Materials : N-Boc-piperidine and pyridin-4-aldehyde are mixed in dimethylformamide (DMF).
- Reaction Setup : The mixture is stirred at room temperature overnight.
- Workup : After completion, the reaction is quenched with water and extracted with ethyl acetate.
- Purification : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Final Product Isolation : The crude product is purified using silica gel column chromatography.
Analytical Data
The synthesized compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the hydrogen and carbon environments in the molecule.
Example NMR data:
- Chemical shift (δ): 8.80 (s, 1H), indicative of aromatic protons.
Mass Spectrometry (MS) : Confirms molecular weight and structure through fragmentation patterns.
Challenges in Synthesis
Several challenges can arise during the synthesis of this compound:
Selectivity : Achieving selectivity in functional group transformations can be difficult due to competing side reactions.
Purity : Ensuring high purity of the final product often requires careful optimization of purification steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
